(1-(Pteridin-4-yl)piperidin-3-yl)methanol
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Overview
Description
(1-(Pteridin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H15N5O and a molecular weight of 245.28 g/mol It is a derivative of pteridine and piperidine, featuring a methanol group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pteridin-4-yl)piperidin-3-yl)methanol typically involves the reaction of pteridine derivatives with piperidine derivatives under controlled conditions. The specific synthetic route may vary, but a common method involves the use of a pteridine precursor and a piperidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: (1-(Pteridin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pteridine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving pteridine and piperidine derivatives .
Medicine: The compound’s structure allows for modifications that can enhance its pharmacological properties .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of (1-(Pteridin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
(1-(Pteridin-4-yl)piperidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(Pteridin-4-yl)piperidin-3-yl)amine: Similar structure with an amine group instead of methanol.
Uniqueness: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of pteridine and piperidine rings with a methanol group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1707581-54-1 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(1-pteridin-4-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2 |
InChI Key |
QMJMFWJPOHPYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO |
Origin of Product |
United States |
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